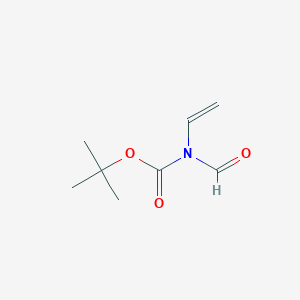









|
REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:12])[N:7](C=O)[CH:8]=[CH2:9])([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+].C(OC)(C)(C)C.O>C1COCC1>[C:1]([O:5][C:6](=[O:12])[NH:7][CH:8]=[CH2:9])([CH3:4])([CH3:3])[CH3:2] |f:1.2|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(N(C=C)C=O)=O
|
|
Name
|
|
|
Quantity
|
320 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
323 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred rapidly
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
rose to 19° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
|
Type
|
TEMPERATURE
|
|
Details
|
was warmed to RT
|
|
Type
|
WASH
|
|
Details
|
washed with water (250 ml) and brine (250 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
ADDITION
|
|
Details
|
containing traces of THF (NMR)
|
|
Type
|
DISSOLUTION
|
|
Details
|
The crude product was dissolved in pentane (25 ml)
|
|
Type
|
WAIT
|
|
Details
|
left overnight at −20° C
|
|
Duration
|
8 (± 8) h
|
|
Type
|
FILTRATION
|
|
Details
|
filtered off
|
|
Type
|
WASH
|
|
Details
|
washed 3× with pentane
|
|
Type
|
CUSTOM
|
|
Details
|
to dry
|
|
Type
|
CUSTOM
|
|
Details
|
to yield 48.9 g (63%)
|
|
Type
|
CUSTOM
|
|
Details
|
The mother liquors were evaporated down
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in a little pentane
|
|
Type
|
CUSTOM
|
|
Details
|
A further 8.1 g (11%) was isolated
|
|
Type
|
DISTILLATION
|
|
Details
|
(The product can also be sublimed/distilled
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)(C)OC(NC=C)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |